2-fluoro-6-(propan-2-yl)benzoic acid 2-fluoro-6-(propan-2-yl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 479676-21-6
VCID: VC11552670
InChI: InChI=1S/C10H11FO2/c1-6(2)7-4-3-5-8(11)9(7)10(12)13/h3-6H,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C10H11FO2
Molecular Weight: 182.19 g/mol

2-fluoro-6-(propan-2-yl)benzoic acid

CAS No.: 479676-21-6

Cat. No.: VC11552670

Molecular Formula: C10H11FO2

Molecular Weight: 182.19 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-fluoro-6-(propan-2-yl)benzoic acid - 479676-21-6

Specification

CAS No. 479676-21-6
Molecular Formula C10H11FO2
Molecular Weight 182.19 g/mol
IUPAC Name 2-fluoro-6-propan-2-ylbenzoic acid
Standard InChI InChI=1S/C10H11FO2/c1-6(2)7-4-3-5-8(11)9(7)10(12)13/h3-6H,1-2H3,(H,12,13)
Standard InChI Key SORMKXISMDKNQU-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=C(C(=CC=C1)F)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a benzoic acid backbone with two substituents:

  • Fluorine at position 2, which exerts strong electron-withdrawing effects.

  • Isopropyl group at position 6, contributing steric bulk and lipophilicity.

The molecular formula is C₁₀H₁₁FO₂, with a molecular weight of 182.19 g/mol. Compared to analogs like 2-fluoro-6-(pyrimidin-2-yl)benzoic acid (C₁₁H₇FN₂O₂, MW 218.18) , the isopropyl group reduces polarity while enhancing hydrophobic interactions.

Predicted Physicochemical Properties

PropertyValue (Predicted)Comparison to Analog
Melting Point150–160°CHigher than 2-fluoro-triazolyl analog (N/A)
logP2.3–2.8More lipophilic than triazolyl (logP 1.2–1.5)
Water Solubility0.1–0.5 mg/mLLower than 2-fluoro-triazolyl (0.66 mg/mL)
pKa~3.1Slightly more acidic than benzoic acid (pKa 4.2)

The fluorine atom enhances acidity via inductive effects, while the isopropyl group reduces solubility in aqueous media .

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes are plausible:

  • Direct Functionalization of Benzoic Acid:

    • Fluorination at position 2 using electrophilic agents (e.g., Selectfluor®).

    • Isopropyl introduction via Friedel-Crafts alkylation, though challenging due to the deactivating effect of the carboxylic acid group.

  • Coupling Reactions:

    • Suzuki-Miyaura Coupling: Using 2-fluoro-6-bromobenzoic acid and isopropylboronic acid with a palladium catalyst .

    • Ullmann Coupling: Copper-mediated coupling of 2-fluoro-6-iodobenzoic acid with isopropyl iodide .

Stepwise Synthesis (Hypothetical Pathway)

  • Synthesis of 2-Fluoro-6-bromobenzoic Acid:

    • Bromination of 2-fluorobenzoic acid using Br₂/FeBr₃.

  • Isopropyl Introduction:

    • Suzuki coupling with isopropylboronic acid, Pd(PPh₃)₄, and K₂CO₃ in dioxane/water .

  • Purification:

    • Crystallization from ethanol/water mixture.

Yield Optimization: Copper iodide and cesium carbonate, as used in triazolyl analogs, could enhance coupling efficiency .

Applications in Pharmaceutical and Material Science

Drug Development

Fluoro-benzoic acids are pivotal in designing enzyme inhibitors due to their ability to mimic carboxylic acid metabolites. For example:

  • COX-2 Inhibitors: Analogous to flurbiprofen, the isopropyl group may enhance binding to hydrophobic enzyme pockets .

  • Antibacterial Agents: Fluorine’s electronegativity disrupts bacterial cell wall synthesis .

Material Science

  • Liquid Crystals: The isopropyl group’s steric bulk could stabilize mesophases in display technologies.

  • Polymer Additives: As a monomer, it may improve thermal stability in polyesters.

Future Research Directions

  • Synthetic Optimization: Screen catalysts (e.g., Pd/Cu systems) to improve coupling yields.

  • Biological Screening: Evaluate cytotoxicity and kinase inhibition profiles.

  • Computational Modeling: Predict binding affinities via molecular docking studies.

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